molecular formula C24H22ClNO5 B11615854 methyl 4-(2-chloro-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

methyl 4-(2-chloro-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B11615854
M. Wt: 439.9 g/mol
InChI Key: SFURHBNXDYUKOV-UHFFFAOYSA-N
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Description

METHYL 4-(2-CHLORO-4-ETHOXY-5-METHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indeno[1,2-b]pyridine derivatives. This compound is characterized by its unique structure, which includes a chlorinated, ethoxylated, and methoxylated phenyl group, as well as a methylated indeno-pyridine core. The presence of multiple functional groups makes this compound a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(2-CHLORO-4-ETHOXY-5-METHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the indeno-pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted benzaldehyde and a pyridine derivative, under acidic or basic conditions.

    Introduction of the chlorinated, ethoxylated, and methoxylated phenyl group: This step often involves electrophilic aromatic substitution reactions, where the phenyl group is functionalized with chlorine, ethoxy, and methoxy groups using reagents like thionyl chloride, ethyl iodide, and methanol, respectively.

    Methylation and esterification: The final steps include methylation of the indeno-pyridine core and esterification of the carboxylic acid group using reagents such as methyl iodide and methanol in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(2-CHLORO-4-ETHOXY-5-METHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the compound. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 4-(2-CHLORO-4-ETHOXY-5-METHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 4-(2-CHLORO-4-ETHOXY-5-METHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular components: Affecting cell signaling, gene expression, or protein synthesis.

    Inducing oxidative stress: Leading to cell damage or apoptosis in certain contexts.

Comparison with Similar Compounds

METHYL 4-(2-CHLORO-4-ETHOXY-5-METHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Indeno[1,2-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Chlorinated phenyl derivatives: Compounds with chlorinated phenyl groups may exhibit similar reactivity but differ in their overall structure and applications.

    Methoxylated and ethoxylated derivatives:

The uniqueness of METHYL 4-(2-CHLORO-4-ETHOXY-5-METHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H22ClNO5

Molecular Weight

439.9 g/mol

IUPAC Name

methyl 4-(2-chloro-4-ethoxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C24H22ClNO5/c1-5-31-18-11-16(25)15(10-17(18)29-3)20-19(24(28)30-4)12(2)26-22-13-8-6-7-9-14(13)23(27)21(20)22/h6-11,20,26H,5H2,1-4H3

InChI Key

SFURHBNXDYUKOV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)Cl)C2C3=C(C4=CC=CC=C4C3=O)NC(=C2C(=O)OC)C)OC

Origin of Product

United States

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